Tris(2-ethylhexyl)phosphine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

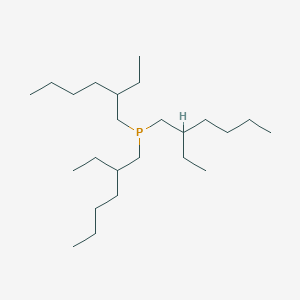

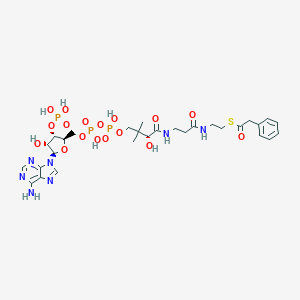

Tris(2-ethylhexyl)phosphine, also known as trioctylphosphine (TOP), is a widely used organophosphorus compound in chemical synthesis. TOP is a colorless liquid with a molecular formula of C24H51P and a molecular weight of 368.64 g/mol. It has a boiling point of 302°C and a melting point of -80°C. TOP is used as a ligand in coordination chemistry and as a reducing agent in organic synthesis.

Mécanisme D'action

The mechanism of action of TOP as a reducing agent is based on its ability to donate electrons to other molecules. The phosphorus atom in TOP has a lone pair of electrons, which can be used to reduce other molecules by forming a new bond. In coordination chemistry, TOP acts as a ligand by coordinating to metal ions through its phosphorus atom. The resulting complex is stabilized by the electrostatic interaction between the metal ion and the TOP ligand.

Effets Biochimiques Et Physiologiques

TOP has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic if ingested or inhaled. TOP can cause skin irritation and respiratory problems if it comes into contact with the skin or is inhaled. Therefore, it should be handled with care in the laboratory.

Avantages Et Limitations Des Expériences En Laboratoire

TOP has several advantages for use in laboratory experiments. It is a stable and readily available compound that can be easily synthesized and purified. It is also a versatile reagent that can be used in a variety of chemical reactions. However, TOP is highly reactive and can be explosive if not handled properly. It is also toxic and requires special precautions to be taken when handling it.

Orientations Futures

There are several future directions for research on TOP. One area of interest is the development of new ligands based on TOP for use in coordination chemistry. These ligands could be designed to have specific properties, such as increased stability or selectivity for certain metal ions. Another area of interest is the development of new synthetic methods for producing TOP and related compounds. These methods could be more efficient or environmentally friendly than current methods. Finally, there is a need for more research on the toxicological effects of TOP and related compounds, in order to better understand their potential risks and develop appropriate safety protocols.

Méthodes De Synthèse

TOP can be synthesized by reacting triethylaluminum with phosphorus trichloride in the presence of 2-ethylhexanol. The reaction produces TOP and aluminum chloride as byproducts. The resulting TOP is purified by distillation under vacuum.

Applications De Recherche Scientifique

TOP is widely used in scientific research as a ligand in coordination chemistry. It forms stable complexes with metal ions, which are used in catalysis and materials science. TOP is also used as a reducing agent in organic synthesis, where it can reduce a variety of functional groups, including ketones, aldehydes, and esters.

Propriétés

Numéro CAS |

17423-52-8 |

|---|---|

Nom du produit |

Tris(2-ethylhexyl)phosphine |

Formule moléculaire |

C24H51P |

Poids moléculaire |

370.6 g/mol |

Nom IUPAC |

tris(2-ethylhexyl)phosphane |

InChI |

InChI=1S/C24H51P/c1-7-13-16-22(10-4)19-25(20-23(11-5)17-14-8-2)21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3 |

Clé InChI |

UTAXICGCDMYKKJ-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)CP(CC(CC)CCCC)CC(CC)CCCC |

SMILES canonique |

CCCCC(CC)CP(CC(CC)CCCC)CC(CC)CCCC |

Autres numéros CAS |

17423-52-8 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydrazinylnaphtho[1,2-d]thiazole](/img/structure/B108338.png)

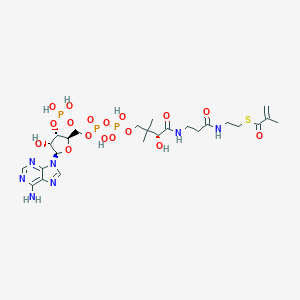

![5-[2-[3-[[4-[[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-methyl-5-oxopent-3-enoic acid](/img/structure/B108369.png)